4-Aminophenylpropanenitrile

Description

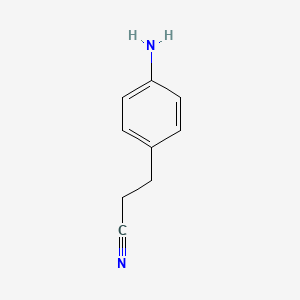

4-Aminophenylpropanenitrile is an organic compound characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a propanenitrile group (-CH2CH2CN)

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: One common method involves the nucleophilic substitution reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.

From Amides: Another method involves the dehydration of primary amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).

Industrial Production Methods:

- Industrially, the production of 4-aminophenylpropanenitrile may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: 4-Aminophenylpropanenitrile can undergo oxidation reactions, where the amino group may be oxidized to a nitro group (-NO2) under strong oxidizing conditions.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: 4-Nitrophenylpropanenitrile.

Reduction: 4-Aminophenylpropanamine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Properties

IUPAC Name |

3-(4-aminophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJNPBSWRQIBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-91-0 | |

| Record name | 3-(4-aminophenyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

4-Aminophenylpropanenitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-aminophenylpropanenitrile largely depends on its functional groups:

Amino Group: The amino group can participate in hydrogen bonding and nucleophilic reactions, influencing the compound’s reactivity and interactions with biological targets.

Nitrile Group: The nitrile group can undergo hydrolysis to form carboxylic acids or reduction to form amines, which can further interact with various molecular targets and pathways.

Comparison with Similar Compounds

4-Aminophenylacetonitrile: Similar structure but with a shorter carbon chain.

4-Aminobenzonitrile: Lacks the propyl chain, making it less flexible in certain reactions.

4-Nitrophenylpropanenitrile: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

Uniqueness:

- The presence of both an amino group and a nitrile group in 4-aminophenylpropanenitrile provides a unique combination of reactivity, making it versatile for various synthetic and research applications.

Biological Activity

4-Aminophenylpropanenitrile (4-APN) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of 4-APN, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Aminophenylpropanenitrile is characterized by the presence of an amino group and a nitrile group attached to a phenyl ring. Its structure can be represented as follows:

This compound exhibits significant chemical reactivity due to its functional groups, which play a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-APN. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2).

The mechanisms by which 4-APN exerts its anticancer effects include:

- Induction of Apoptosis : 4-APN has been shown to trigger apoptotic pathways in cancer cells. This involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, particularly at the S phase, which prevents cancer cells from proliferating.

- Inhibition of Cell Growth : Studies indicate that 4-APN inhibits cell growth in a dose-dependent manner across various cancer cell lines.

Research Findings

A comprehensive study evaluated the cytotoxic effects of 4-APN on multiple cancer cell lines. The results are summarized in Table 1.

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| MCF-7 | 85.3 | 12.5 |

| A549 | 90.1 | 10.8 |

| HepG2 | 88.5 | 11.2 |

| DU145 | 82.0 | 13.0 |

Table 1: Anticancer activity of 4-Aminophenylpropanenitrile against various cell lines.

Case Studies

Several case studies have illustrated the efficacy of compounds related to or derived from 4-APN in clinical settings:

- Breast Cancer Treatment : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including derivatives of 4-APN, highlighting its potential as part of combination therapy.

- Neuroprotective Effects : In animal models, compounds similar to 4-APN have demonstrated neuroprotective effects against oxidative stress-induced neuronal death, suggesting potential applications in neurodegenerative diseases.

- Synergistic Effects : Research indicates that when combined with other chemotherapeutic agents, 4-APN enhances their effectiveness, leading to improved outcomes in resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.